7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis of various tetrahydroisoquinoline derivatives, including those related to "7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one," has been reported, with these compounds exhibiting diverse biological activities. For instance, some derivatives have shown a transient increase in locomotor activity in mice, suggesting potential neuroactive properties (Nakagawa et al., 1996).
Further chemical modifications of tetrahydroquinolines have led to the development of compounds with potent antitumor activities. Among these, certain aminoquinone derivatives have demonstrated significant cytotoxic effects against various human tumor cell lines, indicating their potential in cancer therapy (Delgado et al., 2012).
Pharmacological Selectivity and Inhibition
- The role of acidic hydrogen in certain tetrahydroisoquinoline derivatives has been studied for their selective inhibition of phenylethanolamine N-methyltransferase (PNMT) versus alpha 2-adrenoceptor, demonstrating the nuanced pharmacological selectivity achievable through structural modification (Grunewald et al., 1997).
Enantioselective Synthesis
- The enantioselective synthesis of tetrahydroisoquinoline derivatives has been achieved, providing enantiomerically pure compounds. These studies are important for the development of drugs with specific stereochemical preferences, which can have significant implications for their pharmacological profile (Forró et al., 2016).
Antimicrobial and Antileishmanial Activity
- Some tetrahydroisoquinoline derivatives have been evaluated for their antimicrobial and antileishmanial activities, identifying compounds with promising efficacy against pathogenic microorganisms. This suggests potential applications in treating infections and diseases caused by these microorganisms (Berman & Lee, 1983).
Safety and Hazards
Properties
IUPAC Name |
7-amino-6-methoxy-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-6-2-3-10(13)12-8(6)5-7(9)11/h4-5H,2-3,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMQCKSOIQPQIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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